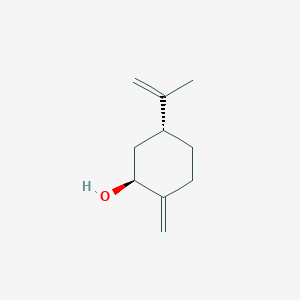
trans-1(7),8-p-Menthadien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1(7),8-p-Menthadien-2-ol: is an organic compound with the molecular formula C10H16O . It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by other names such as trans-p-Mentha-1(7),8-dien-2-ol and 2S,4R-p-Mentha-1(7),8-dien-2-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1(7),8-p-Menthadien-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of geraniol or nerol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve the extraction of essential oils from plants such as Mentha species, followed by purification processes like distillation and chromatography . The compound can also be synthesized on a larger scale using chemical methods similar to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: trans-1(7),8-p-Menthadien-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form or using oxidizing agents such as or .
Reduction: Reduction of the compound can yield using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, low temperatures.
Substitution: Thionyl chloride, phosphorus tribromide, room temperature.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, trans-1(7),8-p-Menthadien-2-ol is used as a precursor for the synthesis of various flavor and fragrance compounds. It is also studied for its potential as a chiral building block in organic synthesis .
Biology: In biological research, this compound is investigated for its antimicrobial and antioxidant properties. It is often tested against various bacterial and fungal strains to evaluate its effectiveness as a natural preservative .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including its use in aromatherapy and as an anti-inflammatory agent. It is also studied for its potential role in pain relief and respiratory treatments .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics , personal care products , and cleaning agents due to its pleasant aroma and potential antimicrobial properties .
Mechanism of Action
The mechanism of action of trans-1(7),8-p-Menthadien-2-ol involves its interaction with cell membranes and enzymes . The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in oxidative stress , thereby exerting its antioxidant effects .
Comparison with Similar Compounds
- cis-p-Mentha-1(7),8-dien-2-ol
- p-Mentha-1(7),8-dien-2-ol
- 2,8-p-Menthadien-1-ol
Comparison: trans-1(7),8-p-Menthadien-2-ol is unique due to its trans configuration , which can influence its chemical reactivity and biological activity . Compared to its cis isomer , the trans form may exhibit different stereochemical properties and interaction with biological targets .
Properties
CAS No. |
21391-84-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m1/s1 |
InChI Key |
PNVTXOFNJFHXOK-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=C)[C@H](C1)O |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















